methyl 1-benzyl-1H-indole-2-carboxylate
Overview
Description
Methyl 1-benzyl-1H-indole-2-carboxylate is a compound with the molecular formula C17H15NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 1-position of an indole ring, which is further substituted at the 2-position with a carboxylate group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, indole derivatives in general have been the subject of various chemical reactions. For instance, the reaction of certain compounds in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate in a good yield .Physical and Chemical Properties Analysis
This compound has a molecular weight of 265.31 g/mol . Further physical and chemical properties specific to this compound are not provided in the retrieved papers.Scientific Research Applications
Carboxylation and Derivative Formation : One study utilized Me2AlCl-mediated carboxylation to convert various 1-substituted indoles into 1-substituted indole-3-carboxylic acids. This process was extended to alkoxycarbonylation and carbamoylation, yielding ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively. The method offers a pathway to synthesize methyl 1-benzyl-1H-indole-2-carboxylate derivatives with potential applications in various fields (Nemoto et al., 2016).
Anti-Cancer Activity : Methyl indole-3-carboxylate derivatives have been synthesized and investigated for their anti-cancer properties. The study synthesized two new derivatives and found that they inhibited the growth of melanoma, renal, and breast cancer cell lines. This suggests potential therapeutic applications for this compound derivatives in cancer treatment (Niemyjska et al., 2012).
Efficient Synthesis Methods : A novel synthesis method for 1-methyl-1H-indole-3-carboxylate derivatives was reported, using Cu(II) for cross-dehydrogenative coupling. The method is noted for its simplicity and good yields, indicating a more efficient pathway for producing various this compound derivatives with potential applications in pharmaceuticals and materials science (Akbari & Faryabi, 2023).
Catalysis and Ligand Control : Research showed that a simple change of ligand and solvent can effectively switch between different catalytic reactions of 2-alkynylanilines catalyzed by palladium(II). This discovery can be applied to the controlled synthesis of methyl 1-benzyl-1H-indole-3-carboxylates, demonstrating its potential in facilitating complex chemical reactions (Shen et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Methyl 1-benzyl-1H-indole-2-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit viral activity by interacting with specific proteins . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to affect pathways related to inflammation and pain perception
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, some indole derivatives have been shown to have antiviral effects, suggesting that they may interfere with viral replication at the molecular level .
Properties
IUPAC Name |
methyl 1-benzylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)16-11-14-9-5-6-10-15(14)18(16)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDTZGYNOCWWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358479 | |
Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81787-92-0 | |
Record name | methyl 1-benzyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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